molecular formula C16H13N B8692559 N-methyl-5,10-dihydroindeno[1,2-b]indole CAS No. 7428-85-5

N-methyl-5,10-dihydroindeno[1,2-b]indole

Cat. No. B8692559
CAS RN: 7428-85-5
M. Wt: 219.28 g/mol
InChI Key: YWOQUYASJOJVPR-UHFFFAOYSA-N
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Description

N-methyl-5,10-dihydroindeno[1,2-b]indole is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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properties

CAS RN

7428-85-5

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

5-methyl-10H-indeno[1,2-b]indole

InChI

InChI=1S/C16H13N/c1-17-15-9-5-4-8-13(15)14-10-11-6-2-3-7-12(11)16(14)17/h2-9H,10H2,1H3

InChI Key

YWOQUYASJOJVPR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 0.5 l bulb were placed 100 ml 50% aqueous NaOH, 100 ml benzene, 6.1 g (28 mmol)of 5,10-dihydroindeno[1,2-b]indole, prepared in the Example 1,1.8 ml (28 mmol) of MeI and o.5 g of trimethylcetylammonium bromide. After having stirred the obtained mixture for 2 hours, the formation of an organic phase was observed; said phase was separated, washed twice with water (100 ml) and dried over Na2SO4. After removal of the solvent, the residue was recrystallized from ethanol, obtaining 5.3 g of N-methyl-5,10-dihydroindeno[1,2-b]indole(yield=84%).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.1 g
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reactant
Reaction Step Two
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium hydride (375 mq, 15.6 mmol) was added to dimethylsulfoxide (DMSO) (13 cm3) under an atmosphere of nitrogen. The solution was then heated to 70° C. until no more gas (H2) evolved. The solution was cooled to room temperature and 5,10-dihydroindeno[1,2-b]indole (2.69 g, 13.1 mmol) dissolved in a minimum amount of DMSO was added. After stirring at room temperature for 1 hour, dimethyl sulphate (1.5 cm3, 15 mmol) was introduced, and stirring continued for a further 1 hour. Water (3 cm3) was cautiously added, and the reaction then poured into ice/water. The solid thus formed was collected by suction filtration, washed firstly with water, dried on the water pump, and then washed with petrol (60°-80° C.). Crystallization from ethanol yielded colourless needles of the title compound. Yield: 1.52 g (53%). M.p. 152° C. 1H NMR (CDCl3) δ: 3.55 (2H, s,), 3.85 (3H, s,), 6.8-7.4 (8H, m, arom.).
Quantity
15.6 mmol
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.69 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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